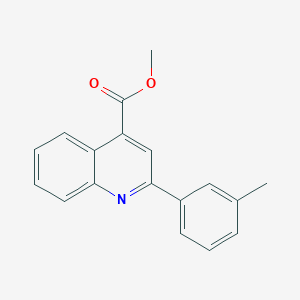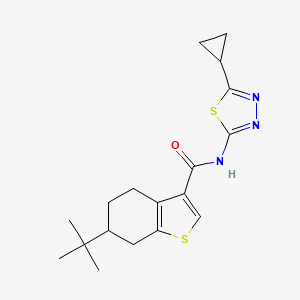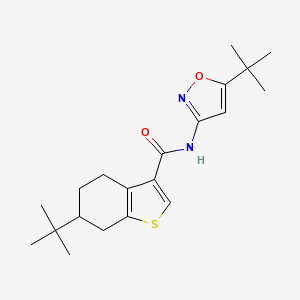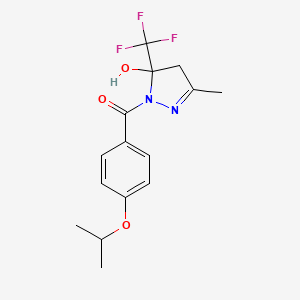![molecular formula C22H30N2O4S2 B4266454 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
説明
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.
作用機序
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to interact with metal ions and nitric oxide through its sulfonyl groups. The sulfonyl groups of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can form coordination bonds with metal ions, leading to the formation of metal complexes. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can also react with nitric oxide to form a nitrosated product. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have low toxicity and is relatively stable in biological systems. It has been used to study the distribution and metabolism of metal ions in cells. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of nitric oxide in biological systems. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to induce cell death in cancer cells.
実験室実験の利点と制限
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has several advantages in lab experiments, including its high sensitivity and selectivity for metal ions and nitric oxide. It is also relatively easy to synthesize and has low toxicity. However, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in biological systems.
将来の方向性
There are several future directions for the research of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine. One potential direction is the development of new synthesis methods for 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine that can improve its solubility and stability in biological systems. Another direction is the application of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine in the detection of other biomolecules, such as proteins and nucleic acids. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be used in conjunction with other imaging techniques, such as magnetic resonance imaging, to improve the detection of metal ions and nitric oxide in biological systems.
科学的研究の応用
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used as a fluorescent probe for detecting the presence of nitric oxide in cells. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-7-9-21(17(3)11-15)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)12-18(22)4/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHDRWLEQPFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266372.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)


![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4266412.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4266414.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4266420.png)


![3-cyclopropyl-5-(difluoromethyl)-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266448.png)

